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Compound of Interest

Compound Name: N-Methylmethanesulfonamide

Cat. No.: B075009

Introduction

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant
interest in organic synthesis and as a potential intermediate in the pharmaceutical and
agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl
group and an N-methylamino group, presents a clear model for understanding the
spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity
assessment are paramount for its application, necessitating a thorough analysis of its
spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylmethanesulfonamide.
Designed for researchers, scientists, and drug development professionals, this document
synthesizes spectral data with the underlying principles of each technique, offering field-proven
insights into experimental design and data interpretation.

Molecular Structure and Key Spectroscopic
Features

The structural formula of N-Methylmethanesulfonamide (C2H7NO:S) dictates its
characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one
attached to the sulfur atom (S-CHs) and one to the nitrogen atom (N-CHs)—and a secondary
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amide proton (N-H). These features give rise to predictable signals in NMR, characteristic
vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of N-Methylmethanesulfonamide.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen
atoms in a molecule. The spectrum of N-Methylmethanesulfonamide is characterized by
three distinct signals corresponding to its three unique proton environments.

'H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCIsz) on a 400 MHz
spectrometer[2].

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
4.819 Broad Singlet 1H N-H
2.929 Singlet 3H S-CHs
2.789 Singlet 3H N-CHs

Interpretation of the *H NMR Spectrum

The causality behind the observed chemical shifts is rooted in the electronic environment of the

protons:

e N-H Proton (& 4.819): This proton is attached to a nitrogen atom, which is adjacent to the
strongly electron-withdrawing sulfonyl group (SO3z). This deshielding effect shifts its
resonance significantly downfield. The broadness of the peak is characteristic of protons
attached to nitrogen, often due to quadrupole broadening from the *N nucleus and potential
chemical exchange with trace amounts of water or other protic species.
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e S-CHs Protons (6 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group
is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl

group.

» N-CHs Protons (o 2.789): This methyl group is attached to the nitrogen atom. While nitrogen
is electronegative, the deshielding effect is slightly less pronounced compared to the S-CHs
group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons
within three bonds to cause spin-spin coupling.

Experimental Protocol: *H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

o Sample Preparation: Accurately weigh 5-10 mg of purified N-Methylmethanesulfonamide.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample
is fully dissolved.

« Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter
directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

 Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into
the magnet.

e Acquisition:

o

Lock the spectrometer onto the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-
height for the TMS signal.

[¢]

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of
scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

[¢]

Reference the spectrum by setting the TMS peak to 0.00 ppm.
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o Integrate the peaks to determine the relative ratios of the protons.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR provides information about the carbon skeleton of a molecule. For N-
Methylmethanesulfonamide, two distinct carbon signals are expected.

3C NMR Data Summary

While direct experimental 133C NMR data for N-Methylmethanesulfonamide is not readily
available in surveyed public databases, chemical shifts can be reliably predicted based on the
analysis of structurally similar compounds[4][5].

Predicted Chemical Shift

Assignment Rationale for Prediction
(3, ppm)

The carbon of a
methanesulfonyl grou

~42 S-CHs _ y g P
typically appears in the 40-50

ppm range[5].

The N-methyl carbon in similar
aliphatic amine and amide

~30 N-CHs _ o
environments resonates in this

region.

Interpretation of the Predicted **C NMR Spectrum

e S-CHs Carbon (~42 ppm): This carbon is directly attached to the highly electronegative
sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.

e N-CHs Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a
lesser extent than the S-CHs carbon, placing its predicted signal further upfield.

Experimental Protocol: **C NMR Spectroscopy
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o Sample Preparation: Prepare a more concentrated sample than for *H NMR. Dissolve 20-50
mg of N-Methylmethanesulfonamide in 0.6-0.7 mL of CDCls with TMS[2].

 Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for 13C
observation.

e Acquisition:

o Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the
spectrum to single lines for each carbon.

o Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 256 or more) is
required to achieve an adequate signal-to-noise ratio.

o Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei
for quantitative analysis.

o Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to
its vibrational modes. It is an excellent technique for identifying functional groups. The IR
spectrum of N-Methylmethanesulfonamide is dominated by absorptions from the N-H and
S=0 bonds.

IR Data Summary

The following table summarizes the characteristic IR absorption bands for N-
Methylmethanesulfonamide.
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Wavenumber (cm~?) Intensity Vibrational Mode

~3300 Medium N-H stretch

9050 - 2850 Medium C-H stretch (asymmetric &
symmetric)

~1320 Strong SO2 asymmetric stretch

~1150 Strong SO2 symmetric stretch

~970 Medium S-N stretch

~770 Medium S-C stretch

Note: These are typical ranges. Exact peak positions can be found on experimental spectra
available from sources like SpectraBase[4].

Interpretation of the IR Spectrum

Key Vibrational Modes Fingerprint Region

N-H Stretch (~3300 cm~%) C-H Stretch (2950 2850 cm~1) S0z Asymmetric Stretch (~1320 cm~1) SOz Symmetric Stretch (~1150 cm~1) ‘ S-N Stretch ( ~970 cm™1) ‘ ‘ S-C Stretch (~770 cm~1) ‘
Methyl Groups Sulfonyl Group

‘ Amine/Amide Functional Group

Sulfonamide Linkage Methanesulfonyl Moiety

Click to download full resolution via product page
Caption: Logical relationships of IR absorptions to functional groups.

e N-H Stretch (~3300 cm~1): The moderately intense band in this region is a clear indicator of
the N-H bond in the secondary sulfonamide.

e C-H Stretches (2950-2850 cm~1): These absorptions are characteristic of the methyl groups
present in the molecule.
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e SO:2 Stretches (~1320 cm~* and ~1150 cm~1): The two strong bands are the most prominent
features of the spectrum and are definitive evidence for the sulfonyl (SOz) group. The higher
frequency band corresponds to the asymmetric stretch, while the lower frequency band is
from the symmetric stretch.

e S-N and S-C Stretches (~970 cm~t and ~770 cm™1): These vibrations occur in the fingerprint
region and are characteristic of the sulfonamide core structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

e Sample Preparation: Grind 1-2 mg of N-Methylmethanesulfonamide with ~100 mg of dry,
IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons)
using a hydraulic press to form a transparent or translucent KBr pellet.

o Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a
background scan. This is crucial to subtract the spectral contributions from atmospheric CO2
and water vapor.

o Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the
sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio
over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, enabling the determination of molecular weight and structural features.
Electron lonization (El) is a common technique for volatile small molecules like N-
Methylmethanesulfonamide.

MS Data Summary

e Molecular Formula: C2H7NO2S
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e Molecular Weight: 109.15 g/mol [6]
e Monoisotopic Mass: 109.01974964 Dal4]

« lonization Method: Electron lonization (EI)

Interpretation of the Mass Spectrum & Fragmentation

In EI-MS, the parent molecule is first ionized to form a molecular ion (M*e), which then
undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

e Molecular lon (M*e) at m/z 109: The peak corresponding to the intact molecular radical
cation is expected.

o Key Fragmentation Pathways:

o Loss of Methyl Radical: Cleavage of the S-CHs bond can lead to the loss of a methyl
radical (*CHs, 15 Da), resulting in a fragment at m/z 94.

o S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of
the sulfur-nitrogen bond. This can lead to two possible charged fragments:

» [CH3SO:]* at m/z 79.
» [CHsNH]* at m/z 30.

o Loss of SO2: Rearrangement followed by the elimination of a neutral sulfur dioxide
molecule (SOz, 64 Da) is a characteristic fragmentation for sulfonamides. This would
produce a fragment ion at m/z 45 ([CzH7N]*e).
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Caption: Plausible El fragmentation pathway for N-Methylmethanesulfonamide.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

e Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a
volatile solvent like methanol or dichloromethane) into the ion source, often via a direct
insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This causes an electron to be ejected from the
molecule, forming the positively charged molecular ion (M*e)[7].

o Fragmentation: The excess energy imparted during ionization causes the molecular ion to
break apart into smaller, characteristic fragment ions and neutral radicals.

e Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-
charge (m/z) ratio.

e Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value, creating the mass spectrum.

Conclusion
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The spectroscopic analysis of N-Methylmethanesulfonamide provides a clear and consistent
picture of its molecular structure. *H NMR confirms the presence and ratio of the N-H, S-CHs,
and N-CHs protons. While experimental 3C NMR data is sparse, its expected spectrum is
simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO2) and
amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass
spectrometry confirms the molecular weight and suggests plausible fragmentation pathways
that are characteristic of the sulfonamide class. Together, these techniques provide a robust
and self-validating toolkit for the unambiguous identification and quality assessment of N-
Methylmethanesulfonamide for researchers in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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